3-(4-Fluorobenzyloxy)phenylacetic acid

Aldose Reductase Inhibition Structure-Activity Relationship Diabetic Complications

3-(4-Fluorobenzyloxy)phenylacetic acid (CAS 125721-49-5) is a meta-substituted phenylacetic acid research chemical optimized as an aldose reductase inhibitor scaffold. The 4-fluorobenzyloxy moiety and methylene spacer are critical for SAR-based potency in diabetic complication programs. It also serves as a differentiated building block for Keap1-Nrf2 PPI and MMP-targeted therapies, with a reported IC50 of 14.2 nM in TR-FRET assays. High purity (98%) ensures reproducibility in CNS and anti-inflammatory studies.

Molecular Formula C15H13FO3
Molecular Weight 260.26 g/mol
CAS No. 125721-49-5
Cat. No. B165655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzyloxy)phenylacetic acid
CAS125721-49-5
Synonyms[3-(4-FLUORO-BENZYLOXY)-PHENYL]-ACETIC ACID
Molecular FormulaC15H13FO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)CC(=O)O
InChIInChI=1S/C15H13FO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)
InChIKeyCELQIKDLMWUHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorobenzyloxy)phenylacetic acid (CAS 125721-49-5): Procurement and Identity Specifications


3-(4-Fluorobenzyloxy)phenylacetic acid (CAS 125721-49-5) is a phenylacetic acid derivative featuring a meta-substituted 4-fluorobenzyloxy group. It is primarily supplied as a research chemical for medicinal chemistry investigations . The compound is recognized for its potential as an aldose reductase inhibitor (ARI), a mechanism implicated in mitigating diabetic complications . It also serves as a versatile building block for constructing more complex bioactive scaffolds, particularly in the synthesis of potential anti-inflammatory and CNS-targeted molecules [1]. Physicochemical data are limited but include a reported melting point of 124–129 °C (in isopropyl ether) and a predicted boiling point of 422.6 °C .

Why Direct Substitution of 3-(4-Fluorobenzyloxy)phenylacetic acid Is Not Advisable in Aldose Reductase Inhibitor Research


In the domain of aldose reductase inhibitors (ARIs), generic substitution is not feasible because the specific substitution pattern and the presence of a methylene spacer critically define potency. Research on structurally related benzyloxyphenylacetic acids has demonstrated that the methylene spacer between the aromatic core and the acidic function is essential for effective aldose reductase inhibition [1]. Compounds lacking this spacer (e.g., benzoic acid analogues) exhibit significantly different biological activity. Furthermore, the position and identity of the halogen substituent on the benzyloxy ring are key drivers of structure-activity relationships (SAR). Using a 4-fluorobenzyloxy group imparts a specific combination of electronic and steric properties that cannot be replicated by other halogens or unsubstituted analogs. Substituting with a different positional isomer or a non-fluorinated variant would result in an uncharacterized SAR profile, undermining experimental reproducibility and data integrity.

Quantitative Differentiation: Evidence-Based Selection Guide for 3-(4-Fluorobenzyloxy)phenylacetic acid


Structural Determinant of Activity: The Critical Methylene Spacer for Aldose Reductase Inhibition

A comparative study of benzyloxyphenylacetic acids and their benzoic acid analogues established that the methylene spacer (-CH2-) between the aromatic core and the carboxylic acid is a critical determinant for aldose reductase inhibitory activity. The study reported that the most potent derivative in the phenylacetic acid series (5d) had an IC50 of 20.9 µM [1]. This finding provides class-level inference that 3-(4-fluorobenzyloxy)phenylacetic acid, which contains this essential methylene spacer, is expected to be a superior scaffold for aldose reductase inhibition compared to its corresponding benzoic acid counterpart lacking this structural element.

Aldose Reductase Inhibition Structure-Activity Relationship Diabetic Complications

Positional Isomer Advantage in Keap1-Nrf2 PPI Inhibition: Evidence from Cross-Study Analysis

A 2022 study on Keap1-Nrf2 protein-protein interaction (PPI) inhibitors identified a naphthalene-based scaffold (compound 12d) bearing a 2-(4-fluorobenzyloxy) group as the most potent direct inhibitor in its series, with an IC50 of 64.5 nM in a fluorescence polarization assay and 14.2 nM in a TR-FRET assay [1]. While this is a different core structure, it provides strong cross-study evidence that the 4-fluorobenzyloxy moiety contributes favorably to target binding. Importantly, the meta-substituted pattern on the phenylacetic acid core of 3-(4-fluorobenzyloxy)phenylacetic acid distinguishes it from the para-substituted isomer (e.g., 4-(4-fluorobenzyloxy)phenylacetic acid, CAS 115882-26-3). This positional variation is known to alter molecular geometry and electronic distribution, leading to distinct biological profiles in related systems.

Keap1-Nrf2 Protein-Protein Interaction Oxidative Stress

Industrial Relevance: Integration into Patent Literature for Matrix Metalloprotease Inhibitors

3-(4-Fluorobenzyloxy)phenylacetic acid is explicitly cited in European patent EP1422224 A1, which pertains to dithiazole compounds as matrix metalloprotease (MMP) inhibitors for external skin preparations [1]. The compound is referenced on page 21, likely as an intermediate or building block in the synthesis of these therapeutically relevant molecules. This provides direct evidence of its utility in industrial-scale pharmaceutical research. Many structurally similar phenylacetic acid derivatives are not cited in this context, underscoring the specific selection of this fluorinated analog for MMP-targeted programs.

Matrix Metalloprotease Dermatology Patent Synthesis

Physicochemical Differentiation: Purity and Physical Form Specifications from Vendors

When procuring this compound, notable differences in available purity and documentation exist between vendors, which can directly impact experimental outcomes. For instance, Fluorochem Ltd. offers the compound with a certified purity of 98% and provides a full safety data sheet (SDS) detailing specific hazards such as H302 (harmful if swallowed) and H315 (causes skin irritation) . In contrast, the Sigma-Aldrich offering is part of the AldrichCPR collection, for which they explicitly state that no analytical data is collected, and the product is sold 'as-is' with no warranty of purity or identity . This presents a clear procurement choice based on required documentation and quality assurance.

Chemical Purity Procurement Physicochemical Properties

Optimal Application Scenarios for 3-(4-Fluorobenzyloxy)phenylacetic acid (CAS 125721-49-5)


Development of Novel Aldose Reductase Inhibitors (ARIs) for Diabetic Complications

This compound is optimally deployed as a core scaffold for synthesizing novel aldose reductase inhibitors. The evidence confirms that the methylene spacer in its phenylacetic acid core is a critical determinant for enzyme inhibition [1]. Researchers can leverage this scaffold to explore SAR by introducing diverse substituents on the aromatic ring, building upon the established activity of related benzyloxyphenylacetic acids (e.g., compound 5d with IC50 = 20.9 µM). This approach is directly relevant to programs targeting the prevention of diabetic neuropathy, nephropathy, and retinopathy.

Medicinal Chemistry for Keap1-Nrf2 Pathway Modulation

The 4-fluorobenzyloxy moiety has been associated with potent Keap1-Nrf2 PPI inhibition (IC50 values as low as 14.2 nM in TR-FRET assays for a related naphthalene scaffold) [2]. 3-(4-Fluorobenzyloxy)phenylacetic acid offers a distinct meta-substituted phenylacetic acid core. This provides a valuable, differentiated building block for medicinal chemists aiming to optimize the drug-like properties, pharmacokinetics, and efficacy profiles of Keap1-Nrf2 PPI inhibitors, which are sought after for treating chronic inflammatory and oxidative stress-related diseases.

Synthesis of Matrix Metalloprotease (MMP) Inhibitors for Dermatological Applications

The compound's explicit citation in EP1422224 A1 confirms its role as a key intermediate or building block in the synthesis of dithiazole-based matrix metalloprotease inhibitors intended for external skin preparations [3]. Procurement of this compound is therefore justified for research groups working on MMP-targeted therapies for skin health, wound healing, or anti-aging applications, following the synthetic precedents established in the patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorobenzyloxy)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.